molecular formula C6H7ClN2OS B065677 3-Chloro-4-methylthiophene-2-carbohydrazide CAS No. 175137-12-9

3-Chloro-4-methylthiophene-2-carbohydrazide

Cat. No. B065677
CAS RN: 175137-12-9
M. Wt: 190.65 g/mol
InChI Key: COSDURBTTAEVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis 3-Chloro-4-methylthiophene-2-carbohydrazide synthesis involves the reaction of appropriate precursors under conditions that allow for the specific substitution and functionalization of the thiophene ring. The synthesis of related compounds often involves halogenation, carbohydrazide formation, and subsequent reactions that introduce or modify functional groups (Corral & Lissavetzky, 1984). For instance, halogenated thiophenes are key intermediates in such syntheses, demonstrating the versatility of thiophene derivatives in organic synthesis (Skramstad et al., 2000).

Molecular Structure Analysis The molecular structure of 3-Chloro-4-methylthiophene-2-carbohydrazide and related compounds is characterized by X-ray crystallography, providing insight into the arrangement of atoms and the geometry of the molecule. The structural analysis reveals the presence of specific functional groups and their spatial arrangement, which is crucial for understanding the compound's reactivity and properties (Karrouchi et al., 2021).

Chemical Reactions and Properties 3-Chloro-4-methylthiophene-2-carbohydrazide undergoes various chemical reactions due to its functional groups. These reactions include nucleophilic substitutions, condensation reactions, and cyclization, leading to a wide range of heterocyclic compounds with diverse biological activities (Naganagowda & Padmashali, 2010). The presence of the carbohydrazide group, in particular, allows for the formation of thiosemicarbazides and other heterocyclic derivatives through cyclization.

Scientific Research Applications

Antimicrobial and Anthelmintic Activities

3-Chloro-4-methylthiophene-2-carbohydrazide derivatives have been explored for their antimicrobial and anthelmintic activities. Research has shown that these compounds exhibit significant antimicrobial properties, demonstrating potential for applications in combating infections and parasites (Naganagowda & Padmashali, 2010).

Antiviral Activities

Compounds derived from 3-Chloro-4-methylthiophene-2-carbohydrazide have been studied for their antiviral properties, particularly against Herpes simplex type-1 (HSV-1). One study reported a compound that reduced the number of viral plaques of HSV-1 by 69%, indicating its potential as an antiviral agent (Dawood et al., 2011).

Application in Organic Synthesis

This chemical has been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. Its versatility as an intermediate in organic synthesis has been noted, particularly in the preparation of compounds with antimicrobial and anticancer activities (Yang, 2010).

DNA Interaction Studies

Rhenium(I) complexes with bidentate carbohydrazide Schiff bases, including derivatives of 3-Chloro-4-methylthiophene-2-carbohydrazide, have been synthesized and characterized. These complexes were evaluated for their DNA interaction capabilities, which are crucial for understanding their potential therapeutic applications (Ismail et al., 2017).

Corrosion Inhibition

Derivatives of 3-Chloro-4-methylthiophene-2-carbohydrazide have been investigated for their efficiency in inhibiting corrosion of metals in acidic media. These studies are significant for developing new materials with enhanced corrosion resistance (Lagrenée et al., 2002).

Conductive Polymer Research

Studies on poly(3-methylthiophene) and related compounds have shown potential applications in the field of conductive polymers. These materials are being explored for use in various electronic and optical devices (Thackeray et al., 1985).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H315, H319, and H335 .

properties

IUPAC Name

3-chloro-4-methylthiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-3-2-11-5(4(3)7)6(10)9-8/h2H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSDURBTTAEVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380567
Record name 3-chloro-4-methylthiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methylthiophene-2-carbohydrazide

CAS RN

175137-12-9
Record name 3-Chloro-4-methyl-2-thiophenecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-4-methylthiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-12-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.